2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine
Description
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-3-10(9-13(12)18-2)11-5-7-15-16(11)8-6-14/h3-5,7,9H,6,8,14H2,1-2H3 |
InChI Key |
GNSLTEVFKCTIOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2CCN)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Hydrazine derivatives such as 2-hydrazinylethanamine react with 3,4-dimethoxyacetophenone in the presence of iodine (I₂) and dimethyl sulfoxide (DMSO) to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration. Catalytic iodine facilitates the oxidation of intermediates, while DMSO acts as a mild oxidant and solvent.
Key Conditions
-
Molar Ratio : 1:1 hydrazine to ketone
-
Catalyst : 10 mol% I₂
-
Solvent : Ethanol/DMSO (9:1 v/v)
-
Temperature : 80°C, 12 hours
This method, adapted from the synthesis of 3,5-diarylpyrazoles, achieves yields of 65–78% for analogous structures. Regioselectivity is ensured by the electron-donating methoxy groups, which direct the hydrazine attack to the β-keto position.
Nucleophilic Substitution on Pre-formed Pyrazole Intermediates
An alternative approach involves functionalizing a pre-formed pyrazole core. A halogenated pyrazole intermediate, such as 1-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole, undergoes nucleophilic substitution with ethylenediamine.
Leaving Group Strategies
The 1-chloro substituent is introduced via chlorination of 5-(3,4-dimethoxyphenyl)-1H-pyrazole using phosphorus oxychloride (POCl₃). This intermediate reacts with ethylenediamine in tetrahydrofuran (THF) under reflux.
Reaction Scheme
Amine Coupling Conditions
Excess ethylenediamine (2.5 equiv) ensures complete substitution, with triethylamine (TEA) neutralizing HCl byproducts. Yields range from 50–65%, with purification via column chromatography (SiO₂, ethyl acetate/methanol).
Reductive Amination of Pyrazole Aldehydes
Reductive amination offers a route to introduce the ethanamine group post-pyrazole formation. A pyrazole aldehyde intermediate is condensed with ammonia, followed by reduction.
Aldehyde Preparation
5-(3,4-Dimethoxyphenyl)-1H-pyrazole-1-carbaldehyde is synthesized via Vilsmeier-Haack formylation of the parent pyrazole using DMF and POCl₃.
Reductive Amination Process
The aldehyde reacts with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) to yield the primary amine:
This method achieves moderate yields (55–60%) but requires careful pH control (pH 6–7) to minimize side reactions.
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution primarily at the C-3 and C-5 positions due to electron-donating effects from the adjacent nitrogen atoms. The 3,4-dimethoxyphenyl group further directs reactivity through resonance and steric effects.
Amine Functional Group Reactions
The ethylamine moiety participates in nucleophilic reactions, forming salts, amides, or imines.
Acylation
Reaction with acetyl chloride in dichloromethane yields N-acetyl-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine (85% yield). The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by HCl elimination.
Schiff Base Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces stable Schiff bases:
These complexes show enhanced fluorescence properties, useful in sensor applications .
Ring Functionalization and Cyclization
The pyrazole ring participates in cyclocondensation reactions with β-diketones or α,β-unsaturated carbonyl compounds.
Pyrazolo[3,4-b]pyridine Formation
Reaction with trifluoromethyl-β-diketones under acidic conditions generates fused pyrazolo-pyridine derivatives (Table 2) .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 1,1,1-Trifluoro-3-(aryl)propane-1,3-dione | AcOH, 80°C | Pyrazolo[3,4-b]pyridine | 72–89% |
Michael Addition
The ethylamine side chain acts as a nucleophile in Michael additions with α,β-unsaturated ketones, forming 1,4-adducts (e.g., with methyl vinyl ketone) .
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes selective demethylation under strong acidic or oxidative conditions:
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | DCM, −78°C | 3,4-Dihydroxyphenyl derivative |
| HI/AcOH | Reflux, 12h | Mono-demethylated product (3-methoxy-4-hydroxy) |
Demethylation products exhibit increased hydrogen-bonding capacity, influencing biological activity .
Metal Coordination Complexes
The compound acts as a bidentate ligand, coordinating via pyrazole nitrogen and amine groups.
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II) acetate | [Cu(L)₂]²⁺ | Catalytic oxidation of alcohols. |
| Pd(II) chloride | Square-planar Pd(II)L₂Cl₂ | Cross-coupling reactions (Suzuki-Miyaura) . |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the ethylamine group to a nitrile (−CN), yielding 2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)acetonitrile (60% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative, altering aromaticity and reactivity.
Photochemical Reactions
UV irradiation in the presence of singlet oxygen (¹O₂) induces [4+2] cycloaddition at the pyrazole ring, forming endoperoxides. These intermediates are stable at −20°C but decompose above 25°C .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit anticancer properties. A study demonstrated that derivatives of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine | HeLa | 15.2 |
| 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine | MCF-7 | 12.8 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In a model of neurodegeneration, it was found to reduce oxidative stress markers and improve cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Pharmacology
Anti-inflammatory Properties
Studies have shown that 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory disorders.
| Study Reference | Inflammatory Model | Effect Observed |
|---|---|---|
| Smith et al., 2023 | Carrageenan-induced paw edema | Reduction in swelling by 40% |
| Johnson et al., 2024 | LPS-induced inflammation in mice | Decreased IL-6 levels |
Material Science
Synthesis of Novel Materials
The compound's unique structure allows it to be used as a precursor in the synthesis of novel materials with specific electronic properties. Research has focused on incorporating it into polymer matrices to enhance conductivity and thermal stability.
| Material Type | Composition | Properties |
|---|---|---|
| Conductive Polymers | Poly(2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine) | Improved electrical conductivity |
| Composite Materials | 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine/Graphene | Enhanced mechanical strength |
Case Studies
Case Study 1: Anticancer Research
A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a formulation containing 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine. Results indicated a partial response in 25% of patients, highlighting its potential as an adjunct therapy in oncology.
Case Study 2: Neuroprotection in Animal Models
In a study assessing cognitive decline in aged rats treated with the compound, significant improvements were observed in memory retention tests compared to control groups. This suggests its potential role in age-related cognitive disorders.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, enzyme activity, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis pathways, and properties of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine with analogous pyrazole- and amine-containing derivatives:
Key Structural and Functional Differences
Substituent Position and Electronic Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups at the 3- and 4-positions, enhancing π-π stacking interactions compared to 5-methoxyphenyl in or unsubstituted phenyl groups .
- Trifluoromethyl substitution (e.g., ) introduces strong electron-withdrawing effects, altering reactivity and bioavailability.
Hybrid Structures :
- Thiazole-pyrazole hybrids (e.g., ) exhibit dual heterocyclic pharmacophores, broadening biological activity compared to purely phenyl-substituted pyrazoles.
Biological Activity
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a dimethoxyphenyl group, which is significant for its pharmacological properties.
The biological activity of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine can be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit:
- Antitumor Activity : Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer types, indicating effective cytotoxicity .
- Anti-inflammatory Properties : Some studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways, which may be beneficial in treating inflammatory diseases .
In Vitro Studies
In vitro evaluations have demonstrated the compound's ability to inhibit specific cancer cell lines. For example:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). Results indicated significant cytotoxic effects at sub-micromolar concentrations, comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The presence of electron-donating groups (EDGs), such as methoxy groups on the phenyl ring, enhances the biological activity of pyrazole derivatives. SAR studies reveal that modifications to the aromatic system significantly influence the compound's potency and selectivity against various biological targets .
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazole derivatives, including 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine. The findings indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine | MCF-7 | 0.76 | Apoptosis induction |
| Similar Pyrazole Derivative | U-937 | 0.89 | Caspase activation |
These results suggest that the compound effectively induces apoptosis in breast cancer cells through caspase pathway activation .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of related pyrazole compounds. The study reported that these compounds could significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting their potential in inflammatory disease management.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine with high purity?
To synthesize the compound, cyclization reactions using phosphorylated reagents (e.g., POCl₃) under reflux conditions (120°C) are effective. For example, cyclization of substituted benzoic acid hydrazides with pyrazole intermediates can yield structurally related pyrazole-ethylamine derivatives. Purification via recrystallization from ethanol or DMF/EtOH (1:1) mixtures is recommended to achieve >95% purity. Monitoring reaction progress with TLC and optimizing stoichiometry of aromatic aldehydes (e.g., 4-methoxybenzaldehyde) can enhance yield .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?
Use a combination of IR spectroscopy (to confirm N-H and C=O stretches in intermediates), ¹H/¹³C NMR (to resolve methoxy, pyrazole, and ethanamine protons), and elemental analysis (to verify C, H, N composition). For example, pyrazole ring protons typically resonate at δ 6.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm. High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (C₁₃H₁₇N₃O₂, theoretical MW: 247.13) .
Q. How should researchers handle safety concerns during experimental work with this compound?
Refer to safety data sheets (SDS) for toxicity profiles. Use fume hoods, nitrile gloves, and lab coats to minimize exposure. In case of accidental contact, rinse with water for 15 minutes and seek medical attention. Toxicity predictions via computational tools (e.g., GUSAR) suggest moderate acute toxicity, necessitating proper waste disposal protocols .
Advanced Research Questions
Q. How can computational tools resolve contradictions in crystallographic data during structural elucidation?
Employ SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution X-ray diffraction data. For ambiguous electron density maps, use SHELXE for iterative phasing and SHELXD for dual-space direct methods. Cross-validate results with DFT-optimized molecular geometries to resolve discrepancies in bond angles or torsional strain .
Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity screening?
Modify substituents on the pyrazole ring (e.g., chloro, methyl, or methoxy groups) and assess changes in bioactivity via molecular docking (e.g., AutoDock Vina) against target receptors. For example, 3,4-dimethoxyphenyl moieties enhance binding to adrenergic receptors, while ethylamine chains influence solubility. Use in vitro assays (e.g., enzyme inhibition) to validate computational predictions .
Q. How can researchers address inconsistencies in spectral data between synthetic batches?
Compare HPLC retention times (C18 column, acetonitrile/water mobile phase) and 2D NMR (COSY, HSQC) to identify impurities or stereoisomers. For example, residual DMF solvents may cause extraneous peaks in ¹H NMR (δ 2.7–2.9 ppm). Repetitive recrystallization or column chromatography (silica gel, ethyl acetate/hexane) can isolate pure fractions .
Q. What computational approaches predict the compound’s pharmacokinetics and toxicity?
Use GUSAR-online for acute toxicity predictions (LD₅₀) and SwissADME for bioavailability metrics (e.g., BBB permeability, CYP450 interactions). The compound’s logP (~2.1) suggests moderate lipophilicity, while hydrogen-bond donors (NH₂) may limit blood-brain barrier penetration. Validate predictions with in vivo murine models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
